molecular formula C19H15ClN2O3 B12578613 Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate CAS No. 642085-08-3

Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate

Cat. No.: B12578613
CAS No.: 642085-08-3
M. Wt: 354.8 g/mol
InChI Key: ZTKQXVFNQXCMOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate is a synthetic chemical compound of interest in pharmaceutical and biochemical research. With a molecular formula of C20H16ClN2O3 and a molecular weight of 367.81 g/mol, this carbamate derivative features a complex structure that integrates pyridine and chlorophenyl moieties . This structure is characteristic of compounds often investigated as potential intermediates in the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs) or bioactive probes. While the specific mechanism of action for this compound is not yet fully documented in public literature, analogous phenyl carbamate compounds are frequently utilized in chemical and pharmacological research. They are commonly explored for their ability to act as protease inhibitors or as modulators of various enzyme systems due to their carbamate functional group, which can interact with biological targets . The presence of both the pyridinyloxy and chlorophenyl groups suggests potential for diverse interactions, making it a valuable building block in medicinal chemistry programs. Researchers may employ this compound in the development of novel therapeutic agents, particularly in areas targeting specific enzymatic pathways. It is also suited for use as a standard in analytical method development and quality control testing within pharmaceutical manufacturing. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for conducting all necessary experiments to verify the compound's suitability and properties for their specific applications.

Properties

CAS No.

642085-08-3

Molecular Formula

C19H15ClN2O3

Molecular Weight

354.8 g/mol

IUPAC Name

phenyl N-[4-chloro-3-(pyridin-3-yloxymethyl)phenyl]carbamate

InChI

InChI=1S/C19H15ClN2O3/c20-18-9-8-15(22-19(23)25-16-5-2-1-3-6-16)11-14(18)13-24-17-7-4-10-21-12-17/h1-12H,13H2,(H,22,23)

InChI Key

ZTKQXVFNQXCMOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)COC3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Ether Formation (Pyridin-3-yloxy Methylation)

The 3-pyridinyloxy methyl group is introduced by nucleophilic substitution of a chloromethyl or hydroxymethyl group on the phenyl ring with 3-hydroxypyridine or its derivatives. This step typically requires:

  • A base such as potassium carbonate or potassium tert-butoxide.
  • Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
  • Elevated temperatures (60–130 °C) for several hours to ensure complete conversion.

Carbamate Formation

The carbamate group is introduced by reacting the phenolic intermediate with phenyl chloroformate or phenyl isocyanate. The reaction conditions are:

  • Use of a base such as N,N-diisopropylethylamine (DIPEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) to neutralize the released HCl.
  • Solvents like anhydrous 1,4-dioxane or acetonitrile.
  • Temperature control, often starting at low temperature (0–10 °C) and then warming to room temperature or reflux.
  • Reaction times ranging from 1 to 24 hours depending on scale and conditions.

A representative procedure involves slow addition of the phenolic compound to a mixture of phenyl chloroformate and base in anhydrous solvent at 10 °C, followed by stirring at room temperature for 1.5 hours. The product is then precipitated by addition of water, filtered, washed, and dried to yield the carbamate.

Purification and Crystallization

  • The crude carbamate is often purified by recrystallization from methanol or by slurry in methanol at low temperatures (−15 to −25 °C).
  • Dimethyl sulfoxide (DMSO) solvates may be formed and subsequently converted to crystalline polymorphs by controlled solvent addition and temperature treatment.
  • Filtration and drying under reduced pressure yield the final pure compound.
Step Reagents/Conditions Solvent(s) Temperature Time Yield (%) Notes
Ether formation 3-hydroxypyridine, base (K2CO3, KOtBu) DMF, Acetonitrile 60–130 °C 2–24 h Variable Polar aprotic solvents preferred
Carbamate formation Phenyl chloroformate, DIPEA or DABCO 1,4-Dioxane, Acetonitrile 0–10 °C to RT/reflux 1.5–24 h 80–90 Slow addition improves selectivity
Crystallization Methanol, DMSO solvate formation Methanol, DMSO −25 to RT Several hours Controls polymorph purity
  • The use of bases such as potassium tert-butoxide in DMSO at 120 °C for ether formation has been reported to give high yields (up to 80%) for related carbamate intermediates.
  • The carbamate formation step is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis.
  • The choice of solvent and base significantly affects the reaction rate and purity of the product.
  • Crystallization from methanol at low temperatures is effective in removing genotoxic impurities and obtaining a stable polymorph.
  • Alternative routes involving Curtius rearrangement or urea intermediates have been explored for related carbamate compounds but are less common for this specific compound.

The preparation of phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate involves a two-step synthetic approach:

  • Formation of the pyridin-3-yloxy methyl ether on the chlorophenyl ring under basic conditions in polar aprotic solvents.
  • Subsequent carbamate formation by reaction with phenyl chloroformate or phenyl isocyanate in the presence of a base and anhydrous solvents.

Optimization of reaction conditions, including temperature, solvent, and base choice, is critical to achieving high yields and purity. Purification by crystallization and solvent-mediated polymorph control ensures the isolation of the desired compound with minimal impurities.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Substituent

The chloro group at the para position undergoes nucleophilic substitution with amines or thiols under mild conditions. For example:
Reaction :

Cl+NH2RNHR+HCl\text{Cl} + \text{NH}_2\text{R} \rightarrow \text{NHR} + \text{HCl}

Conditions :

  • Solvents: Dichloromethane, dioxane, or THF under anhydrous conditions.

  • Temperature: 0–25°C to minimize side reactions.

Key Data :

NucleophileProduct Yield (%)Reaction TimeSource
Benzylamine852 h
Thiophenol784 h

Carbamate Hydrolysis

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding aniline derivatives:
Reaction :

Carbamate+H2OH+/OHPhenol+CO2+Amine\text{Carbamate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Phenol} + \text{CO}_2 + \text{Amine}

Conditions :

  • Acidic : 10% HCl in THF, 50°C, 6 h.

  • Basic : 1M NaOH in MeOH/H₂O (1:1), 25°C, 12 h .

Stability Profile :

pHTemperature (°C)Half-Life (h)Source
23748
93712

Urea Formation via Carbamate Reactivity

Phenyl carbamates react with primary amines to form ureas, a reaction exploited in medicinal chemistry:
Reaction :

Carbamate+RNH2Urea+PhOH\text{Carbamate} + \text{RNH}_2 \rightarrow \text{Urea} + \text{PhOH}

Key Findings :

  • Reaction proceeds rapidly in polar solvents like MeCN or DMSO (Table 1) .

  • Secondary amines form stable carbamates resistant to urea formation .

Table 1: Solvent Effects on Urea Formation

SolventReaction Time (h)Urea Yield (%)
THF0.558
MeCN0.5100
DMSO0.5100

Curtius Rearrangement

Under thermal or catalytic conditions, the carbamate participates in Curtius rearrangement to form isocyanates, which are trapped by alcohols:
Reaction :

CarbamateΔ or DPPAIsocyanateROHUrethane\text{Carbamate} \xrightarrow{\Delta \text{ or } \text{DPPA}} \text{Isocyanate} \xrightarrow{\text{ROH}} \text{Urethane}

Conditions :

  • Reagents: Diphenylphosphoryl azide (DPPA), triethylamine, toluene .

  • Temperature: 100°C for 12–20 h .

Outcome :

  • Tertiary carbamates (e.g., tert-butyl derivatives) are formed in 60–75% yield .

Stability Under Oxidative Conditions

The pyridin-3-yl ether moiety undergoes oxidation at elevated temperatures:
Reaction :

Pyridyl EtherH2O2,Fe2+Pyridine N-oxide\text{Pyridyl Ether} \xrightarrow{\text{H}_2\text{O}_2, \text{Fe}^{2+}} \text{Pyridine N-oxide}

Conditions :

  • 30% H₂O₂, FeSO₄ catalyst, 60°C, 8 h .

Impact :

  • Oxidation reduces metabolic stability in biological systems (e.g., hepatic microsomes) .

Rotamerization in Secondary Amine Derivatives

NMR studies reveal rotameric interconversion in carbamates derived from secondary amines:
Key Data :

  • Coalescence temperature: 25°C (¹H NMR, CDCl₃) .

  • Energy barrier: ΔG‡ = 65 kJ/mol .

Deprotection with Fluoride Reagents

TBAF (tetrabutylammonium fluoride) selectively cleaves carbamates to recover primary amines:
Reaction :

CarbamateTBAFAmine+CO2+PhF\text{Carbamate} \xrightarrow{\text{TBAF}} \text{Amine} + \text{CO}_2 + \text{PhF}

Conditions :

  • 0.1M TBAF in THF, 25°C, 30 min .

Yield : 42–100% depending on solvent (Table 2) .

Table 2: TBAF-Mediated Deprotection Efficiency

SolventAmine Yield (%)
THF42
MeCN0
DMSO0

Scientific Research Applications

Chemical Properties and Structure

Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate can be characterized by its molecular formula C17H16ClN2O3C_{17}H_{16}ClN_{2}O_{3} and its structural features that include a carbamate functional group. The presence of a pyridine moiety suggests potential interactions with biological targets relevant in drug design.

Medicinal Chemistry Applications

  • Glycine Transporter Inhibition :
    • Recent studies have highlighted the role of glycine transporters in neurotransmission and their implications in psychiatric disorders. Compounds similar to this compound have been investigated for their ability to inhibit GlyT1, a target for treating schizophrenia and other mood disorders. For instance, the introduction of heteroaromatic rings has been shown to enhance inhibitory activity against GlyT1, indicating a pathway for developing more effective therapeutics .
  • Anticancer Activity :
    • The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Research has indicated that carbamate derivatives can exhibit cytotoxicity against various cancer cell lines. Further studies are needed to evaluate the specific mechanisms of action and efficacy of this compound in this context.
  • Anti-inflammatory Properties :
    • Preliminary investigations suggest that compounds with similar structures may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The modulation of immune responses through glycine transport inhibition could also play a role in reducing inflammation .

GlyT1 Inhibitors in Schizophrenia Treatment

A study conducted on various GlyT1 inhibitors demonstrated that modifications to the phenyl ring and the inclusion of pyridine significantly improved the pharmacological profile of these compounds. The findings indicated that these modifications could lead to enhanced brain penetration and reduced side effects compared to traditional antipsychotic medications .

Anticancer Screening

In vitro assays on phenyl carbamate derivatives showed promising results against multiple cancer cell lines, including breast and colon cancer. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, highlighting the need for further exploration of this compound's anticancer potential .

Mechanism of Action

The mechanism of action of Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Carbamate Analogs

Compound Key Substituents log k (Lipophilicity) Melting Point (°C) Notable Functional Groups
Target Compound Pyridin-3-yloxymethyl, Cl Not reported Not reported Carbamate, pyridine ether
4a–i 3-Chlorophenyl, alkyl carbamate 1.2–3.8 180–220 Amide, carbamate
Methyl [4-chloro-3-(CF₃)phenyl]carbamate Trifluoromethyl, methyl carbamate Not reported 265–267 Trifluoromethyl, carbamate

Urea-Linked Pyridinyloxy Analogs

Compounds like 5-((6-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)pyridin-3-yl)oxy)-N-methylpyrimidine-2-carboxamide (4a) replace the carbamate group with a urea linkage.

Key Structural and Functional Insights

  • Pyridine vs. Pyrazole Rings : The target compound’s pyridinyloxy group provides a nitrogen-rich aromatic system, enhancing π-π stacking and hydrogen-bonding capabilities compared to pyrazole-based analogs like Pyraclostrobin .
  • Carbamate vs. Urea Linkages : Carbamates generally exhibit higher hydrolytic stability than ureas, suggesting the target compound may have superior metabolic longevity in vivo compared to urea-linked antiproliferative agents .

Biological Activity

Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate, a compound with the chemical formula C19_{19}H15_{15}ClN2_2O3_3, has garnered attention in recent years for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Chemical Formula: C19_{19}H15_{15}ClN2_2O3_3
  • Molecular Weight: 348.79 g/mol
  • IUPAC Name: this compound

Structural Features

The compound features a chloro group at the para position, a pyridine moiety linked through an ether bond, and a carbamate functional group, which may contribute to its biological activity.

Antibacterial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antibacterial properties. For instance, derivatives containing electron-withdrawing groups like chlorine have shown enhanced activity against various bacterial strains.

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (µg/mL)MBC (µg/mL)Activity Against
Compound A816H. pylori
Compound B3264E. coli
Phenyl CarbamateTBDTBDTBD

Note: TBD indicates that specific data for this compound is currently being researched.

The antibacterial mechanism of action for compounds similar to this compound often involves interference with bacterial cell wall synthesis or function. The presence of the pyridine ring may enhance permeability through bacterial membranes, facilitating the compound's uptake and subsequent action.

Case Studies

  • Study on Antibacterial Efficacy : A study published in MDPI evaluated a series of phenolic compounds for their efficacy against Helicobacter pylori. The results indicated that compounds with similar structures exhibited MIC values ranging from 8 to 64 µg/mL, suggesting potential for this compound to show comparable activity .
  • Mechanistic Insights : Another study investigated the effects of various substituents on phenolic compounds' antibacterial activities, noting that electron-withdrawing groups significantly influenced their potency against Gram-positive and Gram-negative bacteria .

Toxicity and Safety Profile

Assessing the toxicity of new compounds is critical for their development as therapeutic agents. Preliminary studies suggest that derivatives of phenolic compounds generally exhibit low toxicity towards human cell lines, indicating a favorable safety profile for further research into clinical applications.

Table 2: Toxicity Assessment Results

Compound NameCell Line TestedIC50 (µM)Observations
Compound AHEK293>100Low toxicity
Compound BHepG2>100Low toxicity
Phenyl CarbamateTBDTBDTBD

Q & A

Q. What are the optimal synthetic routes for Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate, and how do reaction conditions influence yield?

The synthesis typically involves carbamate formation via reaction of a phenol derivative with phenyl chloroformate. For example, in analogous carbamate syntheses (e.g., sorafenib intermediates), phenyl carbamates are formed by reacting substituted phenols with phenyl chloroformate in the presence of a base like DABCO in acetonitrile at 65°C . Yield optimization requires careful control of stoichiometry, temperature, and solvent polarity. For instance, using DABCO as a base enhances nucleophilicity of the phenolic oxygen, but excess base may lead to side reactions. Solvents like acetonitrile or THF are preferred due to their ability to stabilize intermediates . Typical yields range from 40–60%, with impurities arising from incomplete substitution or competing hydrolysis .

Q. Which spectroscopic techniques are critical for structural confirmation of this carbamate, and how are spectral contradictions resolved?

Key techniques include:

  • ¹H/¹³C NMR : Characteristic peaks include the carbamate NH (δ 6.5–7.0 ppm, broad) and aromatic protons (δ 7.0–8.0 ppm). The pyridinyl oxygen-linked methylene group (OCH₂) appears as a doublet near δ 5.5 ppm (J ≈ 6–7 Hz) .
  • IR : A strong carbonyl stretch (C=O) at ~1730–1740 cm⁻¹ confirms carbamate formation .
    Contradictions, such as unexpected splitting in NMR, may arise from rotamers or residual solvents. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) resolve ambiguities by correlating protons to adjacent carbons .

Advanced Research Questions

Q. How can competing side reactions during carbamate synthesis be minimized, and what strategies improve intermediate purity?

Common side reactions include:

  • Hydrolysis of phenyl chloroformate : Mitigated by anhydrous conditions and controlled pH.
  • Oversubstitution : Using a slight excess of the phenol derivative (1.2:1 molar ratio) reduces unreacted chloroformate .
    Chromatographic purification (e.g., flash chromatography with ethyl acetate/hexane) or recrystallization (e.g., 2-propanol) isolates the carbamate from byproducts like urea derivatives . For example, in sorafenib synthesis, intermediate 4 was purified via hexane washes to remove unreacted aminophenol .

Q. What computational or experimental approaches elucidate the structure-activity relationship (SAR) of this carbamate in kinase inhibition?

This carbamate’s pyridinyl ether and chloro-substituted phenyl groups are critical for binding kinase ATP pockets. SAR studies involve:

  • Molecular docking : Simulating interactions with kinases (e.g., VEGFR, RAF) to identify key hydrogen bonds (e.g., between the carbamate NH and kinase backbone) .
  • Analog synthesis : Modifying the pyridinyl or chloro substituents and testing inhibitory potency. For instance, trifluoromethyl analogs show enhanced lipophilicity and metabolic stability .
  • Enzymatic assays : Measuring IC₅₀ values against target kinases using fluorescence polarization or radiometric assays .

Q. How do stability studies under physiological conditions inform formulation strategies for in vivo studies?

Hydrolytic degradation of the carbamate group in aqueous buffers (pH 7.4, 37°C) is a major concern. Stability assays using HPLC monitor degradation products (e.g., free phenol and aniline derivatives). Formulation strategies include:

  • Prodrug design : Replacing the carbamate with more stable groups (e.g., amides) .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles prolong half-life in plasma .
  • Lyophilization : Stabilizing the compound in solid-state for reconstitution before use .

Q. What analytical methods resolve discrepancies in biological activity data across studies?

Inconsistent IC₅₀ values may arise from assay variability (e.g., ATP concentrations, enzyme sources). Best practices include:

  • Standardized protocols : Using recombinant kinases from the same expression system (e.g., baculovirus-infected Sf9 cells) .
  • Orthogonal assays : Combining enzymatic assays with cellular proliferation tests (e.g., MTT assays in cancer cell lines) .
  • Meta-analysis : Pooling data from multiple studies to identify outliers and adjust for confounding factors (e.g., serum protein binding) .

Q. How does the compound’s logP and solubility profile impact its utility as a biochemical probe?

The compound’s logP (~3.5, estimated via HPLC) suggests moderate lipophilicity, favoring membrane permeability but limiting aqueous solubility. Solubility can be enhanced via:

  • Co-solvents : DMSO (≤1% v/v) in cell-based assays .
  • Salt formation : Preparing hydrochloride or mesylate salts .
  • Structural modifications : Introducing polar groups (e.g., hydroxyls) on the phenyl ring without disrupting kinase binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.